molecular formula C20H17N3O4S B14226396 N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827575-89-3

N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14226396
CAS No.: 827575-89-3
M. Wt: 395.4 g/mol
InChI Key: YFKVXAQSVOZHRX-UHFFFAOYSA-N
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Description

N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound with the molecular formula C14H12N2O2S. This compound is notable for its unique structure, which includes a pyridine ring, a phenyl ring, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[2-(Pyridine-4-ylmethyl)sulfamoyl]phenyl)acetamide
  • N-(4-{[2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

Uniqueness

N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities. Its combination of a pyridine ring and a sulfonamide group makes it particularly effective in enzyme inhibition and protein binding studies .

This compound’s versatility and unique properties make it a valuable tool in various scientific research applications.

Properties

CAS No.

827575-89-3

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

N-[4-[[2-(pyridine-4-carbonyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H17N3O4S/c1-14(24)22-16-6-8-17(9-7-16)28(26,27)23-19-5-3-2-4-18(19)20(25)15-10-12-21-13-11-15/h2-13,23H,1H3,(H,22,24)

InChI Key

YFKVXAQSVOZHRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=NC=C3

Origin of Product

United States

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